Allopurinol (sodium)
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Overview
Description
Allopurinol (sodium) is a medication primarily used to decrease high blood uric acid levels. It is specifically used to prevent gout, certain types of kidney stones, and the high uric acid levels that can occur with chemotherapy . Allopurinol is a xanthine oxidase inhibitor, which means it works by inhibiting the enzyme responsible for the conversion of hypoxanthine to xanthine and then to uric acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of high-purity allopurinol sodium involves dissolving sodium alkali in a polar solvent under air isolation conditions. At temperatures of 30°C or less, allopurinol is added and dissolved. The solution is then filtered, and a precipitant is added to the filtrate for crystallization. The resulting solid is dried under reduced pressure at 140-150°C for 2-3 hours to obtain allopurinol sodium with a purity greater than 99.9% .
Industrial Production Methods: The industrial production of allopurinol sodium follows a similar process, emphasizing simplicity, high yield, low cost, and product purity. This method is well-suited for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Allopurinol sodium undergoes various chemical reactions, including:
Oxidation: Allopurinol is oxidized to oxypurinol (alloxanthine), its active metabolite.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: Allopurinol can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Xanthine oxidase is the primary enzyme involved in the oxidation of allopurinol to oxypurinol.
Reduction: Specific reducing agents may be used under controlled conditions.
Substitution: Strong nucleophiles and appropriate solvents facilitate substitution reactions.
Major Products:
Oxypurinol (alloxanthine): The primary product of the oxidation of allopurinol.
Scientific Research Applications
Allopurinol sodium has a wide range of scientific research applications:
Mechanism of Action
Allopurinol sodium is a structural analog of hypoxanthine. After ingestion, it is metabolized to oxypurinol in the liver. Oxypurinol acts as an inhibitor of the xanthine oxidase enzyme, preventing the conversion of hypoxanthine to xanthine and then to uric acid . This inhibition reduces uric acid levels in the blood, alleviating symptoms of gout and preventing the formation of uric acid crystals .
Comparison with Similar Compounds
Febuxostat: Another xanthine oxidase inhibitor used to lower uric acid levels.
Probenecid: Increases uric acid excretion in the urine.
Benzbromarone: Enhances uric acid excretion.
Comparison:
Allopurinol vs. Febuxostat: Both inhibit xanthine oxidase, but febuxostat is often used when patients are intolerant to allopurinol.
Allopurinol vs. Probenecid: Allopurinol decreases uric acid production, while probenecid increases its excretion.
Allopurinol vs. Benzbromarone: Similar to probenecid, benzbromarone increases uric acid excretion but is less commonly used.
Allopurinol sodium is unique in its dual role as both a treatment for gout and a research tool in various scientific fields. Its ability to inhibit xanthine oxidase and reduce uric acid levels makes it a valuable compound in both clinical and research settings.
Properties
Molecular Formula |
C5H5N4NaO |
---|---|
Molecular Weight |
160.11 g/mol |
IUPAC Name |
sodium;4,7-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-olate |
InChI |
InChI=1S/C5H5N4O.Na/c10-5-3-1-8-9-4(3)6-2-7-5;/h1-2,5H,(H2,6,7,8,9);/q-1;+1 |
InChI Key |
FSIHPSGWJKWQOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC2=C1C(N=CN2)[O-].[Na+] |
Origin of Product |
United States |
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